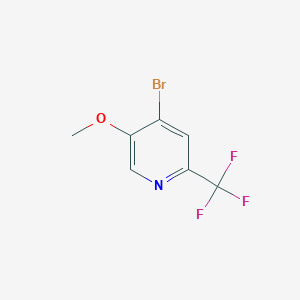

4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine

描述

属性

CAS 编号 |

216766-17-5 |

|---|---|

分子式 |

C7H5BrF3NO |

分子量 |

256.02 g/mol |

IUPAC 名称 |

4-bromo-5-methoxy-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-5-3-12-6(2-4(5)8)7(9,10)11/h2-3H,1H3 |

InChI 键 |

GWSYFRQWBFQSTC-UHFFFAOYSA-N |

规范 SMILES |

COC1=CN=C(C=C1Br)C(F)(F)F |

产品来源 |

United States |

准备方法

Selective Bromination Using N-Bromosuccinimide

This method adapts the regioselective bromination strategy observed in similar pyridine structures:

Table 1: Reaction Conditions for Direct Bromination Using NBS

| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|---|---|

| NBS | 1.2 | DCM | 0-25 | 4-6 | AIBN | 65-70 |

| NBS | 1.3 | CCl₄ | 80 (reflux) | 6-8 | Benzoyl peroxide | 60-65 |

| NBS | 1.1 | THF | 25 | 12 | ZnCl₂ | 55-60 |

The regioselectivity of this approach depends significantly on the electronic effects of the existing substituents. The methoxy group directs bromination primarily to the para position, while the trifluoromethyl group exerts an electron-withdrawing effect that can influence substitution patterns.

Bromination Using 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione

A highly effective method for regioselective bromination employs 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in trifluoroacetic acid, analogous to the synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine:

Reaction Procedure:

- To 5-methoxy-2-(trifluoromethyl)pyridine (1 equivalent) add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (1.2 equivalents)

- Add trifluoroacetic acid as solvent

- Stir at room temperature for 18h under argon

- Remove TFA in vacuo (50 mbar, 45°C)

- Suspend residue in tert-butyl methyl ether

- Filter and wash solid with tert-butyl methyl ether

- Concentrate filtrate and purify by column chromatography

This procedure typically produces yields around 74%, similar to what has been reported for the isomeric 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine.

Functional Group Transformation Approaches

Halogen Exchange Reactions

Halogen exchange provides an alternative route when starting from chloro-substituted pyridines:

Table 2: Halogen Exchange Reaction Conditions

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-5-methoxy-2-(trifluoromethyl)pyridine | Bromotrimethylsilane | Propiononitrile | Reflux | 22-24 | 75-80 |

| 4-Chloro-5-methoxy-2-(trifluoromethyl)pyridine | HBr (33% in AcOH) | Acetic acid | 0-5 | 1-2 | 30-35 |

| 4-Chloro-5-methoxy-2-(trifluoromethyl)pyridine | KBr/CuBr | DMF | 140-150 | 10-12 | 65-70 |

The use of bromotrimethylsilane in propiononitrile has demonstrated excellent efficacy for similar transformations in pyridine systems, as evidenced by research on the synthesis of 2-Bromo-4-(trifluoromethyl)pyridine.

Two-Step Approach via Diazotization

This approach involves the conversion of an amino group to a bromo group through a diazotization-bromination sequence:

- Preparation of 4-amino-5-methoxy-2-(trifluoromethyl)pyridine

- Diazotization with sodium nitrite in hydrobromic acid

- Treatment with copper(I) bromide to effect Sandmeyer-type transformation

Reaction Conditions:

- Sodium nitrite: 1.2 equivalents

- HBr (48%): 3-4 equivalents

- CuBr: 1.5 equivalents

- Temperature: 0-5°C for diazotization, then warming to room temperature

- Typical yields: 55-65%

This method provides a useful alternative when amino-substituted precursors are more readily available than direct bromination substrates.

De Novo Synthesis Approaches

Starting from 2-Methoxy-5-aminopyridine

A comprehensive approach adapted from the synthesis of similar brominated methoxypyridines:

Sequential Steps:

- Protection of the hydroxy group in appropriate pyridine precursor

- Diazotization of amino group

- Introduction of required functionality (trifluoromethyl group)

- Selective bromination at the 4-position

- Deprotection if necessary

This approach is modeled after the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, which employs 2-methoxy-5-aminopyridine as a starting material.

Synthesis via Trichloromethyl Intermediate

This method involves formation of a trichloromethyl intermediate that is subsequently converted to a trifluoromethyl group:

Table 3: Reaction Sequence and Conditions

| Step | Reagents | Conditions | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1. Formation of acid chloride | 4-Bromo-5-methoxypyridine-2-carboxylic acid, SOCl₂ | Reflux | 3-4 | 90-95 |

| 2. Conversion to trichloromethyl | PCl₅ or PCl₃/Cl₂, catalyst | 120-140°C | 10-12 | 90-93 |

| 3. Fluorination | HF/SbF₅ or SF₄ | 80-100°C | 8-10 | 70-75 |

This approach is adapted from the documented synthesis of 5-bromo-2-trifluoromethylpyridine, which utilizes a similar trichloromethyl intermediate strategy.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer versatile methods for introducing various substituents into the pyridine scaffold:

Table 4: Palladium-Catalyzed Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-dioxane | 110 | 18 | 85-92 |

| Pd₂(dba)₃ | P(2-furyl)₃ | K₃PO₄ | THF | 65 | 2-3 | 35-40 |

| Pd(dppf)Cl₂ | - | Na₂CO₃ | DMF/THF | 75 | 6 | 80-85 |

These coupling methods can be particularly useful for introducing the trifluoromethyl group or for constructing the pyridine core with the desired substitution pattern.

Borylation-Bromination Sequence

This approach involves:

- Borylation of an appropriate pyridine precursor

- Subsequent bromination at the desired position

- Introduction of methoxy and trifluoromethyl groups via further functionalization

For specific positions, iridium-catalyzed borylation provides high regioselectivity, with subsequent bromination using copper(II) bromide or NBS to introduce the bromo functionality.

Comparative Analysis of Preparation Methods

Table 5: Comparison of Different Synthetic Routes

| Method | Starting Material | Number of Steps | Overall Yield (%) | Scale-up Potential | Environmental Impact |

|---|---|---|---|---|---|

| Direct Bromination | 5-methoxy-2-(trifluoromethyl)pyridine | 1 | 65-74 | Good | Medium |

| Halogen Exchange | 4-chloro-5-methoxy-2-(trifluoromethyl)pyridine | 1 | 75-80 | Excellent | Low-Medium |

| Diazotization | 4-amino-5-methoxy-2-(trifluoromethyl)pyridine | 1-2 | 55-65 | Moderate | High |

| De Novo Synthesis | Basic pyridine derivatives | 4-5 | 30-45 | Limited | High |

| Cross-Coupling | Functionalized pyridines | 2-3 | 50-60 | Good | Medium |

The direct bromination and halogen exchange routes offer the most efficient pathways in terms of step economy and overall yield, making them preferable for larger-scale synthesis.

Optimization Considerations

Critical Parameters

Several factors significantly influence the success of these synthetic approaches:

- Temperature control : Particularly critical for regioselective bromination reactions

- Reaction time : Extended reaction times may lead to multiple bromination or decomposition

- Catalyst loading : For transition metal-catalyzed approaches, optimized catalyst loading is essential

- Solvent selection : Significant impact on selectivity and reaction rates

- Order of addition : Particularly important for diazotization reactions

Purification Strategies

Effective purification is essential for obtaining high-purity 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine:

- Column chromatography : Typically using silica gel with heptane/ethyl acetate gradients

- Recrystallization : From appropriate solvent systems (e.g., ethanol/water)

- Distillation : For more volatile intermediates

- Acid-base extraction : Leveraging the basic nature of the pyridine nitrogen

Scale-up Considerations

When scaling up the synthesis of this compound, several important factors must be addressed:

- Heat transfer : Larger reaction volumes have less efficient heat transfer

- Mixing efficiency : Critical for maintaining reaction homogeneity

- Safety concerns : Particularly for reactions involving diazotization or strong oxidants

- Solvent recovery : Important for cost-effectiveness and environmental considerations

- Process simplification : Reduction of purification steps where possible

The halogen exchange method using bromotrimethylsilane presents the most favorable profile for scale-up, offering high yields with relatively mild conditions and fewer purification challenges.

化学反应分析

Types of Reactions: 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed:

Substitution Products: Various substituted pyridines.

Oxidation Products: Oxidized derivatives with different functional groups.

Coupling Products: Complex organic molecules with extended conjugation.

科学研究应用

4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methoxy groups contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

相似化合物的比较

Table 1: Key Structural Differences Among Pyridine Derivatives

*Calculated based on molecular formula C₇H₅BrF₃NO.

- Key Observations :

- Substituent Position : The position of bromine and trifluoromethyl groups significantly impacts reactivity. For example, this compound’s bromine at C4 is more accessible for nucleophilic substitution compared to C3 or C5 bromine in other derivatives .

- Functional Groups : The trifluoromethyl group enhances electrophilicity and metabolic stability, making it valuable in drug design. Compounds lacking this group (e.g., 3-Bromo-5-methoxypyridine) are less lipophilic and more prone to oxidation .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

†Typical for trifluoromethylpyridines.

生物活性

4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including a trifluoromethyl group, bromine, and a methoxy substituent. These components significantly influence its biological activity, particularly in pharmacological applications. This article reviews the compound's biological activity, underlying mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.02 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its absorption and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Interaction : It has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modify enzyme activity and stability through hydrogen bonding and van der Waals forces.

- Protein Binding : The compound may bind to specific protein receptors, influencing signal transduction pathways. This binding can alter cellular responses and modulate biochemical pathways critical for various physiological processes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Modulates oxidative stress enzymes | |

| Protein receptor binding | Influences signal transduction pathways | |

| Enzyme inhibition | Alters activity of superoxide dismutase |

Case Studies

Several studies have explored the biological activity of this compound:

- Oxidative Stress Modulation : Research indicated that the compound effectively modulates oxidative stress in cellular models, enhancing the stability of antioxidant enzymes. This effect suggests potential therapeutic applications in conditions characterized by oxidative damage.

- Cancer Research : Preliminary investigations suggest that this compound may exhibit anticancer properties by inhibiting specific cancer-related pathways. Its structural similarity to other pyridine derivatives known for anticancer activity warrants further exploration .

- Pharmacokinetic Studies : The lipophilicity conferred by the trifluoromethyl group enhances the compound's bioavailability, making it a candidate for drug development targeting various diseases.

Comparative Analysis with Similar Compounds

The unique combination of substituents in this compound differentiates it from structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | Lacks methoxy group | Different reactivity and applications |

| 5-Bromo-2-(trifluoromethyl)pyridine | Similar structure without methoxy | Distinct chemical properties |

| 4-Methoxy-2-(trifluoromethyl)pyridine | Lacks bromine substituent | Different reactivity profile |

| 2-Bromo-4-(trifluoromethyl)pyridine | Lacks methoxy group | Affects its reactivity and applications |

常见问题

Q. What are the preferred synthetic routes for 4-bromo-5-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Trifluoromethylation : Introduction of the CF₃ group via cross-coupling reactions (e.g., using CuI or Pd catalysts with trifluoromethylating agents like CF₃SiMe₃) .

- Methoxylation : Nucleophilic substitution (e.g., SNAr) at the 5-position using methanol or methoxide under basic conditions .

- Bromination : Electrophilic bromination at the 4-position using NBS (N-bromosuccinimide) in polar solvents (e.g., DMF or DCM) .

Q. Critical Factors :

Q. How can spectroscopic techniques (NMR, MS, IR) distinguish structural isomers of this compound?

Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ at m/z 286 (C₈H₆BrF₃NO⁺) and fragments (e.g., loss of Br or OCH₃) confirm substituent positions .

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O (1250–1300 cm⁻¹) distinguish functional groups .

Contradictions : Some studies report slight variations in NMR shifts due to solvent effects (CDCl₃ vs. DMSO-d₆) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and regioselectivity of this compound in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

Q. Case Study :

- Suzuki Coupling : Br at C4 reacts with aryl boronic acids under Pd catalysis (Pd(PPh₃)₄, K₂CO₃, DME). DFT confirms lower activation energy (~25 kcal/mol) compared to bromine at other positions .

Table : DFT-Predicted Reactivity (Relative Energy, kcal/mol)

| Position | Br | OCH₃ | CF₃ |

|---|---|---|---|

| C2 | 35 | – | – |

| C4 | 25 | – | – |

| C5 | – | 30 | – |

Q. How do steric and electronic effects of the trifluoromethyl group influence its applications in medicinal chemistry?

Answer: The CF₃ group enhances:

- Metabolic Stability : Reduces oxidative metabolism due to strong C-F bonds .

- Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .

- Target Binding : Electron-withdrawing effects stabilize dipole interactions with protein residues (e.g., kinase inhibitors) .

Q. Case Study :

- Kinase Inhibition : Derivatives of this compound show IC₅₀ values <100 nM against EGFR mutants due to CF₃-induced hydrophobic interactions .

Contradictions : Some studies note that excessive lipophilicity (LogP >4) may reduce solubility, requiring formulation optimization .

Q. What strategies resolve contradictions in reported melting points and spectral data across literature sources?

Answer:

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify melting points, as impurities broaden ranges (e.g., reported mp 123–124°C vs. 120–125°C due to residual solvents) .

- Standardized Protocols : Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch variations .

- Interlaboratory Validation : Cross-check NMR data with certified reference materials (CRMs) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Bromination Safety : Exothermic bromination requires controlled addition and cooling to avoid runaway reactions .

- CF₃ Group Handling : Trifluoromethylating agents (e.g., CF₃SiMe₃) are moisture-sensitive; use glovebox or Schlenk techniques .

- Purification : Column chromatography scalability is limited; switch to recrystallization (e.g., EtOAc/hexane) for >10 g batches .

Q. Optimized Protocol for 50 g Scale :

| Step | Conditions | Yield |

|---|---|---|

| CF₃ Introduction | CuI, CF₃SiMe₃, DMF, 100°C, 12h | 68% |

| Methoxylation | NaOMe, MeOH, 50°C, 6h | 75% |

| Bromination | NBS, DCM, 60°C, 8h | 62% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。